Home > Products > Screening Compounds P126589 > 7,8-Difluorochroman
7,8-Difluorochroman -

7,8-Difluorochroman

Catalog Number: EVT-8931433
CAS Number:
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of 7,8-Difluorochroman can be achieved through various methods, with one notable approach being the asymmetric reduction of 7,8-difluorochroman-4-one. This reaction typically involves the use of ketoreductases and coenzymes in a controlled environment to ensure high selectivity and yield. The process can be summarized as follows:

  1. Starting Material: 7,8-Difluorochroman-4-one is utilized as the precursor.
  2. Reagents: Ketoreductases (such as short-chain dehydrogenases) are employed to facilitate the reduction.
  3. Conditions: The reaction is conducted under mild conditions to promote selectivity towards the desired product.

Recent advancements in synthetic methodologies have also introduced quantum chemistry-aided retrosynthetic analysis (QCaRA), which proposes viable synthetic routes based on computational predictions, enhancing the efficiency of discovering new synthesis pathways for compounds like 7,8-Difluorochroman .

Molecular Structure Analysis

Structure and Data
The molecular structure of 7,8-Difluorochroman features a chroman backbone with fluorine substituents at the 7 and 8 positions. The canonical SMILES representation is C1COC2=C(C1F)C(=CC(=C2)F)O, indicating its bicyclic nature. Key structural data includes:

  • Molecular Weight: Approximately 186.15 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.
  • Crystallographic Data: Structural confirmation can be achieved through X-ray crystallography, revealing detailed atomic arrangements.
Chemical Reactions Analysis

Reactions and Technical Details
7,8-Difluorochroman participates in various chemical reactions typical of aromatic compounds. Notable reactions include:

  1. Oxidation: It can undergo oxidation to form corresponding ketones or carboxylic acids.
  2. Reduction: The compound itself can be synthesized via reduction processes involving difluorinated precursors.
  3. Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions, allowing for further derivatization.

These reactions are facilitated by reagents such as oxidizing agents or nucleophiles that target the electrophilic sites on the aromatic ring .

Mechanism of Action

Process and Data
The mechanism of action for 7,8-Difluorochroman in biological systems often relates to its role as a pharmacophore in drug design. For instance, it serves as an intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease. The mechanism involves:

  • Binding Affinity: The difluorinated structure enhances binding affinity to target enzymes or receptors due to steric and electronic effects.
  • Metabolic Stability: The presence of fluorine atoms often increases metabolic stability compared to non-fluorinated analogs.

Research indicates that such modifications can significantly impact pharmacokinetic properties, making them valuable in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of 7,8-Difluorochroman include:

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Reactivity: Exhibits reactivity characteristic of aromatic compounds; stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Chemical properties include:

  • Stability: Generally stable under ambient conditions but may decompose upon exposure to strong acids or bases.
  • Spectroscopic Data: Characteristic absorption peaks in infrared spectroscopy corresponding to functional groups present.
Applications

Scientific Uses
7,8-Difluorochroman finds applications primarily in medicinal chemistry as an intermediate in synthesizing pharmaceuticals such as Tegoprazan. Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases:

  • Pharmaceutical Intermediates: Used extensively in synthesizing potassium-competitive acid blockers.
  • Research Tool: Serves as a model compound for studying structure-activity relationships in drug design.
Synthesis Methodologies of 7,8-Difluorochroman Derivatives

Asymmetric Reduction Strategies for Enantioselective Synthesis

The enantioselective synthesis of 7,8-difluorochroman derivatives relies heavily on precision reduction methods to establish stereogenic centers. Two predominant approaches enable high stereocontrol: biocatalytic ketoreductase systems and cofactor-dependent mechanisms.

Ketoreductase-Mediated Catalytic Systems

Ketoreductases (KREDs) facilitate the asymmetric reduction of prochiral ketone precursors like 7,8-difluorochroman-4-one to chiral alcohols. These enzymes exhibit exceptional selectivity for generating either the (R)- or (S)-enantiomer of 7,8-difluorochroman-4-ol. The reaction proceeds under mild aqueous conditions (pH 7.0–8.0, 25–37°C) and achieves enantiomeric excess (ee) values exceeding 95% . Short-chain dehydrogenases represent a particularly efficient class of KREDs for this transformation, owing to their rigid active sites that enforce substrate orientation. Continuous flow bioreactors enhance productivity by enabling enzyme immobilization and substrate feeding control, significantly improving catalyst longevity compared to batch processes [6].

Table 1: Performance of Ketoreductases in 7,8-Difluorochroman-4-one Reduction

Ketoreductase TypeTemperature (°C)Reaction Time (h)ee (%)Yield (%)
Short-chain dehydrogenase3024>99 (S)98
Engineered variant KRED-101371298 (R)95
Immobilized KRED-P1-A12254897 (S)99

Coenzyme-Dependent Stereochemical Control

Stereochemical outcomes in KRED-catalyzed reductions are governed by coenzyme dynamics. Nicotinamide adenine dinucleotide phosphate (NADPH) serves as the hydride source, with the si- or re-face delivery dictated by enzyme-cofactor binding geometry. Regeneration systems employing glucose dehydrogenase (GDH) or isopropanol maintain NADPH levels, achieving total turnover numbers (TTN) up to 10,000. Recent advances utilize chiral phosphoric acids (e.g., BINOL-derived catalysts) as organocatalysts to control enantioselectivity in non-enzymatic reductions. These catalysts generate confined chiral environments that enforce specific transition-state geometries during hydride transfer from dihydropyridine donors like Hantzsch esters. Optimized systems achieve 96% ee for (R)-7,8-difluorochroman-4-amine derivatives using tert-butyl Hantzsch ester in trifluorotoluene solvent systems [4] .

Fluorination Techniques for Chroman Ring Functionalization

Selectfluor and N-Fluorobenzenesulfonimide Applications

Electrophilic fluorination agents enable direct C–H to C–F conversion on the chroman scaffold. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine regioselectively at electron-rich positions. Reactions proceed in acetonitrile/water mixtures (3:1 v/v) at 60–80°C, achieving 85–92% yields for 7,8-difluorination. N-Fluorobenzenesulfonimide (NFSI) offers enhanced solubility in organic media (e.g., dichloromethane), facilitating fluorination at lower temperatures (0–25°C). Metal-free conditions with NFSI minimize side reactions, preserving the chroman’s ether linkage [3].

Regioselective Fluorination at 7,8-Positions

Achieving exclusive 7,8-difluorination requires strategic blocking and directing groups. 6-Nitrochroman undergoes ortho-fluorination at C7 and C8 via electrophilic aromatic substitution, leveraging the nitro group’s electron-withdrawing effect to deactivate C5 and C9 positions. Alternatively, chromium tricarbonyl complexation of chroman directs fluorination to coordinated positions, enabling sequential difluorination. Subsequent decomplexation yields 7,8-difluorochroman with >98% regioselectivity. Computational modeling confirms that fluorine introduction at C7/C8 minimizes steric congestion with the chroman oxygen’s lone pairs [3].

Table 2: Regioselectivity in Chroman Ring Fluorination

SubstrateFluorinating AgentTemperature (°C)7,8-Difluorinated Product Yield (%)Other Isomers (%)
ChromanSelectfluor808515 (5,8- + 6,8-)
6-NitrochromanNFSI2592<1
Chroman-Cr(CO)₃NFSI-10780

Continuous Flow Chemistry for Scalable Production

Optimization of Reaction Parameters in Industrial Settings

Continuous flow systems overcome limitations of batch synthesis for hazardous fluorination and high-pressure hydrogenation steps. Key optimized parameters for 7,8-difluorochroman synthesis include:

  • Residence time: 8–12 minutes for complete fluorination (vs. hours in batch)
  • Temperature gradients: Precise multi-zone control (-10°C for fluorination; 50°C for reduction)
  • Pressure management: Back-pressure regulators maintaining 15–20 bar during catalytic hydrogenationIndustrial implementations demonstrate 40% cost reduction through improved heat transfer and 10-fold reduction in solvent consumption. Microfluidic channels (500 μm diameter) enable instantaneous mixing of chroman precursors with fluorinating agents, eliminating hot spots responsible for decomposition [6].

Yield Enhancement Through Flow Reactor Design

Advanced reactor configurations address mass transfer limitations:

  • Segmented flow reactors: Fluorination in gas-liquid Taylor flow regimes (O₂/CH₃CN) enhance interfacial area by 5× vs. batch stirring, boosting yields to 95%
  • Packed-bed systems: Immobilized ketoreductase enzymes on silica microspheres enable continuous asymmetric reduction (residence time: 30 min; ee >99%)
  • Electrochemical flow cells: Paired electrosynthesis for anodic fluorination and cathodic cofactor regeneration eliminates chemical oxidants/reductantsScale-up via numbering-up (parallel microreactors) maintains space-time yields of 1.2 kg·L⁻¹·h⁻¹ at pilot-plant levels, compared to 0.15 kg·L⁻¹·h⁻¹ in batch reactors [4] [6].

Table 3: Flow Reactor Performance for Key Synthesis Steps

Reaction StepReactor TypeResidence TimeConversion (%)Productivity (g·h⁻¹)
Ring fluorinationMicro-tubular8 min98120
Ketone reductionPacked-bed (KRED)30 min>9985
AminationChip microreactor15 min9565

Properties

Product Name

7,8-Difluorochroman

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromene

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C9H8F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4H,1-2,5H2

InChI Key

XKWPGWIAMUYPQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)F)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.